Dimethyldioxirane

概要

説明

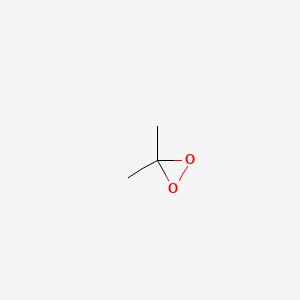

Dimethyldioxirane is an organic compound with the molecular formula (CH₃)₂CO₂. It is a dioxirane derived from acetone and is known for its powerful oxidizing properties. This compound is typically used in organic synthesis due to its ability to selectively oxidize various functional groups .

準備方法

Dimethyldioxirane is not commercially available due to its instability. It is usually prepared as a dilute solution (approximately 0.1 M) by treating acetone with potassium peroxymonosulfate, commonly known as Oxone. The preparation involves mixing acetone with water and sodium bicarbonate, followed by the addition of Oxone. The reaction mixture is then distilled to obtain a pale yellow solution of this compound .

Synthetic Route:

- Mix acetone, water, and sodium bicarbonate in a flask.

- Chill the mixture in an ice bath.

- Add Oxone in portions while stirring.

- Distill the reaction mixture to obtain this compound solution.

Industrial Production Methods: Currently, there are no industrial production methods for this compound due to its instability and the inefficiency of its preparation process .

化学反応の分析

Dimethyldioxirane is primarily used as an oxidizing agent. It undergoes various types of reactions, including:

Oxidation:

Alkenes to Epoxides: this compound is commonly used to oxidize alkenes to epoxides. .

Amines to Nitro Compounds: It can oxidize primary amines to nitro compounds.

Sulfides to Sulfoxides: this compound oxidizes sulfides to sulfoxides.

Common Reagents and Conditions:

Reagents: Acetone, potassium peroxymonosulfate (Oxone), sodium bicarbonate.

Conditions: Reactions are typically carried out in cold solutions (−10 to −20°C) to maintain stability.

Major Products:

- Epoxides from alkenes.

- Nitro compounds from primary amines.

- Sulfoxides from sulfides .

科学的研究の応用

Dimethyldioxirane has a wide range of applications in scientific research:

Chemistry:

Epoxidation of Alkenes: Used extensively in the synthesis of epoxides, which are important intermediates in organic synthesis.

Oxidation of Functional Groups: Employed in the oxidation of various functional groups, including amines and sulfides.

Biology and Medicine:

Post-Polymerization Modification: Used for the selective oxidation of thioalkyl substituents in conjugated polymers, which can alter the properties of the polymers for use in organic electronics.

Industry:

作用機序

Dimethyldioxirane exerts its effects through the transfer of an oxygen atom to the substrate. The mechanism involves the formation of a three-membered ring intermediate, which then transfers the oxygen atom to the target molecule. This process is highly selective and efficient, making this compound a valuable oxidizing agent .

類似化合物との比較

Dimethyldioxirane is unique among dioxiranes due to its high selectivity and mild reaction conditions. Similar compounds include:

Trifluoromethyl-methyldioxirane: Known for its chemoselective oxidations of C-H and Si-H bonds.

Difluorodioxirane: Another dioxirane with similar oxidizing properties.

Uniqueness:

生物活性

Dimethyldioxirane (DMDO) is a highly reactive organic compound known for its significant biological activity, particularly in the context of antimicrobial and oxidative reactions. This article explores its various biological activities, including its efficacy as a disinfectant, its role in epoxidation reactions, and its potential applications in synthetic chemistry.

Overview of this compound

This compound is a dioxirane derivative generated in situ through the reaction of acetone with potassium peroxymonosulfate (Oxone). Its structure allows it to function as a powerful oxidizing agent, making it valuable in both biological and synthetic applications.

Antimicrobial Activity

One of the most notable biological activities of DMDO is its effectiveness as a disinfectant. Research has demonstrated that DMDO can inactivate a wide range of microbial entities, including bacterial spores, vegetative bacterial cells, fungal spores, and viruses.

Efficacy Studies

A study published in Applied and Environmental Microbiology reported that DMDO could achieve a 7-log reduction in viable counts of Bacillus atrophaeus spores within 10 minutes . This performance was superior to traditional disinfectants like bleach and hydrogen peroxide.

| Microbial Type | Log Reduction Achieved | Time Required |

|---|---|---|

| Bacillus atrophaeus | 7 | < 10 min |

| Fungal Spores | 7 | < 10 min |

| Vegetative Bacteria | 7 | < 10 min |

| Viruses | 7 | < 10 min |

This effectiveness highlights DMDO's potential as a non-corrosive and environmentally safe alternative for decontamination, particularly in military and healthcare settings.

The mechanism by which DMDO exerts its antimicrobial effects involves the oxidation of cellular components. The compound acts as an electrophile, facilitating the formation of epoxides from alkenes present in microbial membranes. This reaction disrupts membrane integrity and function, leading to cell death.

Epoxidation Reactions

DMDO is also extensively studied for its role in organic synthesis, particularly in the epoxidation of alkenes. The epoxidation process is characterized by the formation of epoxides, which are valuable intermediates in the synthesis of various compounds.

Reaction Studies

Research has shown that DMDO-mediated epoxidation is sensitive to various substituents on alkenes. A theoretical study utilizing density functional theory (DFT) revealed that electron-donating groups lower activation barriers for epoxidation reactions, while electron-withdrawing groups increase them .

| Substituent Type | Effect on Activation Energy |

|---|---|

| Electron-donating | Lowers activation energy |

| Electron-withdrawing | Increases activation energy |

Case Studies

- Bacterial Spore Inactivation : A study focused on the use of DMDO for decontaminating surfaces contaminated with Bacillus anthracis simulants demonstrated its superior efficacy compared to conventional methods .

- Synthetic Applications : In synthetic organic chemistry, DMDO has been employed to convert various alkenes into their corresponding epoxides with high regioselectivity and yield . For example, kinetic studies indicated that DMDO effectively oxidizes cyclic dienes under mild conditions, yielding monoepoxides with minimal side products.

特性

IUPAC Name |

3,3-dimethyldioxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2/c1-3(2)4-5-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFHWGQQFANVOHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90224990 | |

| Record name | Dimethyldioxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90224990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74087-85-7 | |

| Record name | Dimethyldioxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74087-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyldioxirane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074087857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyldioxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90224990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYLDIOXIRANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5RAT196DJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。